molecular formula C15H22ClNO3 B1488008 Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220032-14-3

Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1488008
CAS No.: 1220032-14-3
M. Wt: 299.79 g/mol
InChI Key: NZOIZZZBDDPIIR-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride: . It is characterized by its molecular structure, which includes a benzene ring, a piperidine group, and an ethoxy group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:

  • Esterification: The starting materials, 4-hydroxybenzoic acid and 2-(3-piperidinyl)ethanol, are reacted in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.

  • Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The benzene ring can be oxidized to form benzoic acid derivatives.

  • Reduction: The piperidine group can be reduced to form piperidine derivatives.

  • Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as 4-hydroxybenzoic acid.

  • Reduction: Piperidine derivatives, such as 3-piperidinyl ethanol.

  • Substitution: Substituted ethoxy derivatives, such as 4-(2-hydroxyethoxy)benzoic acid.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It serves as a tool to understand the interactions between small molecules and biological targets.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(2-hydroxyethoxy)benzoate: Similar structure but lacks the piperidine group.

  • Methyl 4-(2-piperidinyl)benzoate: Similar structure but different position of the piperidine group.

Uniqueness: Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-4-6-14(7-5-13)19-10-8-12-3-2-9-16-11-12;/h4-7,12,16H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIZZZBDDPIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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